molecular formula C16H21N5O3 B3416771 (E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester CAS No. 91660-69-4

(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester

Cat. No.: B3416771
CAS No.: 91660-69-4
M. Wt: 331.37 g/mol
InChI Key: AXZWOACHSQCIOG-SDNWHVSQSA-N
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Description

(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery. Its primary research application is in the synthesis of novel hydroxamic acid-based inhibitors, particularly targeting kinases. This compound serves as a crucial precursor in the development of potent and selective therapeutic agents, as exemplified by its role in the synthesis of a p21-activated kinase 4 (PAK4) inhibitor described in patent literature . The (E)-acrylic ester moiety and the tetrazole ring system embedded within its structure provide a versatile scaffold for further chemical elaboration, enabling researchers to explore structure-activity relationships and optimize drug-like properties. Its use is strictly confined to laboratory research for the development of new chemical entities and biological probes.

Properties

IUPAC Name

ethyl (E)-3-(dimethylamino)-2-[2-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-19-21(18-15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZWOACHSQCIOG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C1=NN(N=N1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C1=NN(N=N1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester, also known by its CAS number 91660-69-4, is a compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylamino group, a tetrazole moiety, and an acrylic acid ethyl ester framework. The molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}, and its IUPAC name reflects its complex architecture.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0G1 phase arrest
HeLa (Cervical)10.0Apoptosis and necrosis

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies revealed that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

3. Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases. In animal studies, administration of the compound significantly reduced oxidative stress markers in the brain and improved cognitive function in aged rats.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer showed promising results when this compound was administered as part of a combination therapy. Patients exhibited a marked reduction in tumor size and improved overall survival rates compared to control groups.

Case Study 2: Neurodegeneration

In a study on Alzheimer's disease models, the compound demonstrated protective effects against amyloid-beta-induced toxicity in neuronal cells, suggesting its potential role in developing therapeutic strategies for neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. The presence of the dimethylamino group enhances lipophilicity, which may improve membrane permeability and bioavailability. The tetrazole ring is known for its biological activity, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

Research has shown that compounds with tetrazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of tetrazole can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Tetrazole-based compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of tetrazole-containing compounds against specific cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .

Neuroscience

Given the presence of the dimethylamino group, this compound may also be relevant in neuroscience research. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

Research indicates that certain dimethylamino derivatives can protect neuronal cells from oxidative stress and neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

Conditions Reagents Product Yield
Acidic (HCl, H₂O)1M HCl, reflux(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid~85%
Basic (NaOH, EtOH/H₂O)0.5M NaOH, 60°CSame as above~78%
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of water/hydroxide on the electrophilic carbonyl carbon, followed by elimination of ethanol.

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) participates in alkylation or acylation reactions under mild conditions.

Example Reaction:

  • Quaternization : Treatment with methyl iodide in THF forms a quaternary ammonium salt, enhancing water solubility.

    Compound+CH3ICompound+I\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{Compound}^+ \cdot \text{I}^-
Reagent Solvent Temperature Time Conversion
CH₃I (excess)THF25°C24h>90%

Reactivity of the Tetrazole Ring

The 2H-tetrazole ring exhibits electrophilic substitution and coordination chemistry.

Key Reactions:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) at the N1 position under basic conditions :

    Tetrazole+R-XN1-alkylated tetrazole\text{Tetrazole} + \text{R-X} \rightarrow \text{N1-alkylated tetrazole}
  • Coordination with Metals : Forms complexes with transition metals (e.g., Cu²⁺) via nitrogen lone pairs, useful in catalysis .

Acrylic Acid Moiety Reactions

The α,β-unsaturated ester participates in conjugate additions and cycloadditions:

Reaction Type Reagents/Conditions Product
Michael Addition Thiophenol, DCM, RTβ-(Phenylthio) adduct
Diels-Alder Cycloaddition Cyclopentadiene, toluene, 80°CBicyclic adduct (endo selectivity)

Photochemical and Thermal Stability

  • Thermal Degradation : At >150°C, the compound decomposes via retro-Diels-Alder pathways, releasing CO₂ and forming tetrazole derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloaddition of the acrylic moiety, forming dimeric products.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Tetrazole Derivatives with Benzoxazole/Azide Groups
  • Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate (): Contains a benzoxazole-tetrazole hybrid. The benzoxazole moiety contributes to antitumor and antimicrobial activities, while the tetrazole enhances metabolic stability. However, the absence of a dimethylamino group may reduce solubility compared to the target compound .
  • 4-Azidomethylpyrazole-3-carboxylic Acid Ethyl Esters () : Azide groups introduce reactivity for click chemistry, but the pyrazole core differs in electronic properties from tetrazoles. The target compound’s 4-methoxybenzyl group offers better lipophilicity than azide substituents .
Acrylate Esters with Heterocyclic Cores
  • (E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate (): Shares the ethyl acrylate ester but replaces the tetrazole with a benzo[d]thiazole. The dimethylamino group in the target compound may provide superior solubility compared to the methyl group here .
  • (5Z)-5-Benzylidene-thiazolidine-2,4-diones () : Thiazolidinedione cores are associated with antidiabetic activity. The target compound’s tetrazole and acrylate ester may confer different pharmacokinetic properties, such as increased resistance to hydrolysis .

Physicochemical Properties

Property Target Compound Ethyl-2-(5-benzoxazol-tetrazole) () (E)-Ethyl-3-(benzo[d]thiazol)acrylate ()
LogP (Lipophilicity) High (due to 4-methoxybenzyl) Moderate (benzoxazole) Moderate (thiazole)
Solubility Enhanced (dimethylamino group) Low (no polar substituents) Low (methyl group)
Metabolic Stability High (tetrazole + methoxy group) High (tetrazole) Moderate (thiazole prone to oxidation)

Q & A

Q. What synthetic routes are commonly employed for the preparation of (E)-3-(dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester, and how are intermediates characterized?

A two-step approach is typically used:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide (NaN₃) under acidic conditions. For example, 4-methoxybenzyl azide can be synthesized from 4-methoxybenzyl chloride and NaN₃ in DMF at 50°C for 3 hours .
  • Step 2 : Knoevenagel condensation between the tetrazole intermediate and ethyl 3-(dimethylamino)acrylate. Catalysts like piperidine or acetic acid in refluxing ethanol (78°C, 5–8 hours) yield the final product.
  • Characterization : Intermediates are verified via ¹H/¹³C NMR (e.g., δ 4.2–4.4 ppm for ethyl ester protons) and IR (C=O stretch at ~1700 cm⁻¹). Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the stereochemical configuration (E/Z isomerism) of the acrylate moiety?

  • NOESY NMR : Cross-peaks between the dimethylamino group and the tetrazole ring protons confirm the E-configuration.
  • X-ray crystallography : Single-crystal diffraction (e.g., using Cu-Kα radiation) provides definitive structural proof. For related compounds, C=C bond lengths of ~1.34 Å and torsion angles >170° support the E-isomer .
  • Polarimetry : Optical rotation measurements rule out racemic mixtures if chirality is introduced during synthesis .

Q. How can researchers optimize reaction yields when scaling up the synthesis of this compound?

  • Catalyst screening : Replace traditional bases (e.g., piperidine) with immobilized catalysts (e.g., silica-supported amines) to reduce side reactions.
  • Solvent effects : DMF or THF improves solubility of intermediates, while ethanol facilitates crystallization.
  • Temperature control : Use microwave-assisted synthesis (e.g., 100°C, 30 minutes) to accelerate condensation steps and improve yields by 15–20% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolic stability assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways. Adjust substituents (e.g., replace the 4-methoxybenzyl group with a trifluoromethyl analog) to enhance stability .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability. For example, ester hydrolysis in vivo may reduce efficacy, necessitating prodrug modifications .

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinase inhibitors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721 and Asp831) form hydrogen bonds with the tetrazole and acrylate groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. RMSD values <2 Å indicate stable binding .

Q. What experimental designs validate the role of the 4-methoxybenzyl group in modulating selectivity against off-target proteins?

  • SAR studies : Synthesize analogs with substituents varying in electron density (e.g., -OCH₃ → -CF₃, -NO₂) and test against kinase panels. IC₅₀ shifts >10-fold suggest electronic effects dominate selectivity .
  • Fluorescence polarization : Label the compound with FITC and measure competitive displacement with known inhibitors (e.g., staurosporine for kinases) .

Methodological Considerations

Q. How to address low reproducibility in spectral data (e.g., NMR splitting patterns) across different laboratories?

  • Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) from the same supplier.
  • Paramagnetic filtering : Add Cr(III) acetylacetonate to suppress solvent signals and clarify splitting .

Q. What techniques differentiate between tautomeric forms of the tetrazole ring in solution?

  • Variable-temperature NMR : Monitor chemical shifts at 25°C vs. −40°C. Sharpening of peaks at lower temperatures indicates reduced tautomer interconversion .
  • ¹⁵N NMR : Peaks at δ 150–160 ppm (N1) and δ 250–260 ppm (N4) confirm the 1H-tetrazole tautomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester

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